![molecular formula C8H4BrN3S B13354727 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. This compound is characterized by the fusion of a triazole ring with a benzothiazole moiety, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with bromine and sodium azide, followed by cyclization with a suitable reagent to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolobenzothiazoles, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to inhibition. The pathways involved may include the disruption of enzyme-substrate interactions and the alteration of enzyme conformation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar in structure but with a thiadiazine ring instead of a benzothiazole ring.
Benzothiazole Derivatives: Compounds with various substitutions on the benzothiazole ring.
Triazole Derivatives: Compounds with different substitutions on the triazole ring.
Uniqueness
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both a triazole and a benzothiazole ring, which imparts distinct chemical and biological properties. Its bromine substitution further enhances its reactivity and potential for modification, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H4BrN3S |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C8H4BrN3S/c9-5-1-2-6-7(3-5)13-8-11-10-4-12(6)8/h1-4H |
Clave InChI |
TUJWSPNLJVPNHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC3=NN=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
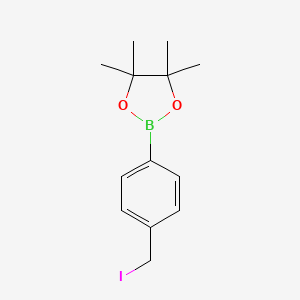
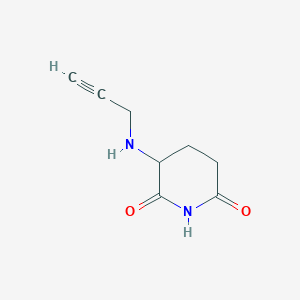
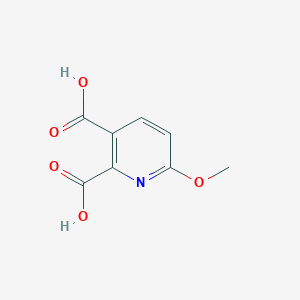
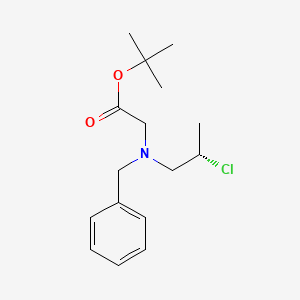

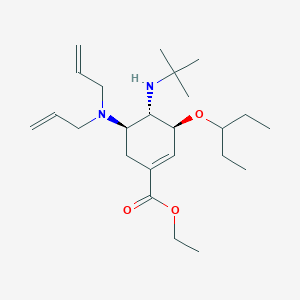
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)


